N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

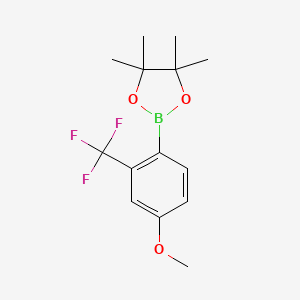

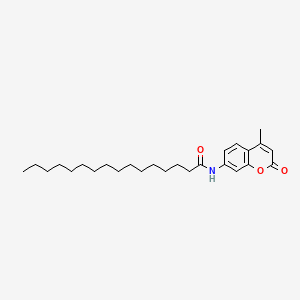

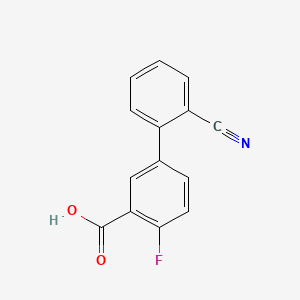

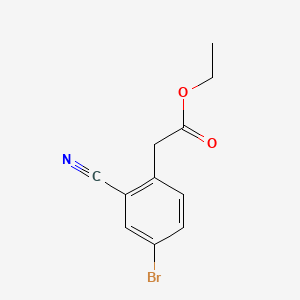

“N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide” is a chemical compound with the CAS Number 1353576-61-0 . It has a molecular weight of 413.6 and a molecular formula of C26H39NO3 .

Synthesis Analysis

The synthesis of this compound or its derivatives has been reported in several studies . For instance, one study synthesized a series of 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-(benzo[d]thiazol-2-yl)acetamide derivatives . Another study described the preparation of photosensitive esters of cellulose containing 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid .Molecular Structure Analysis

The molecular structure of “N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide” can be represented by the SMILES notation: CCCCCCCCCCCCCCCC(=O)Nc1ccc2C(=CC(=O)Oc2c1)C . The InChI representation is: InChI=1S/C26H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(28)27-22-17-18-23-21(2)19-26(29)30-24(23)20-22/h17-20H,3-16H2,1-2H3,(H,27,28) .Physical And Chemical Properties Analysis

“N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide” has a molecular weight of 413.6 . It is stored at a temperature of 28°C .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

“N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide” has been studied for its potential anti-inflammatory effects. The compound’s structure allows it to inhibit certain pathways that lead to inflammation, making it a candidate for treating inflammatory diseases .

Antioxidant Properties

This compound also exhibits antioxidant properties. By scavenging reactive oxygen species (ROS), it can protect cells from oxidative stress, which is implicated in various chronic diseases, including cancer and neurodegenerative disorders .

Antimicrobial Efficacy

Research has shown that “N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide” possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. This makes it a potential agent for developing new antimicrobial drugs .

Antipsychotic Potential

The compound has been evaluated for its D2 and 5HT2 antagonistic activity, which is indicative of its potential use as an atypical antipsychotic medication. This could be beneficial for treating conditions like schizophrenia .

Antitumor Activity

Studies have indicated that coumarin derivatives, such as “N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide,” may have antitumor properties. They can interfere with the proliferation of cancer cells, making them a focus of cancer research .

Anticoagulant Effects

The compound’s ability to act as an anticoagulant, potentially inhibiting enzymes like vitamin K epoxide reductase (VKOR), suggests its use in preventing blood clots. This could be significant for cardiovascular disease management .

Triglyceride-Lowering Effects

There is evidence to suggest that this compound may have triglyceride-lowering effects, which could be beneficial in treating hyperlipidemia and reducing the risk of heart disease .

Central Nervous System (CNS) Stimulant

Lastly, “N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide” has been associated with CNS stimulant effects. This property could be harnessed for therapeutic purposes in conditions characterized by CNS depression .

Zukünftige Richtungen

The future directions for “N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide” and its derivatives could involve further exploration of their potential applications in medical treatments, such as atypical antipsychotic treatments . Additionally, their use in the development of new materials, such as photosensitive esters of cellulose , could be an interesting area of research.

Wirkmechanismus

Target of Action

N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide is a derivative of 7-amino-4-methyl coumarin . These compounds have been shown to exhibit diverse biological activities, including antitumor , anti-HIV , antibacterial , antifungal , and anti-inflammatory effects . They also act as anticoagulants (inhibitors of the enzyme VKOR, vitamin K epoxide reductase) . Therefore, the primary targets of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide are likely to be similar.

Mode of Action

It is known that coumarin derivatives can interact with their targets in various ways, leading to changes in cellular processes . For example, they can inhibit enzymes, interact with receptors, or interfere with DNA replication .

Biochemical Pathways

The biochemical pathways affected by N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide are likely to be diverse, given the wide range of biological activities exhibited by coumarin derivatives . For instance, they may affect pathways related to inflammation, coagulation, and cell proliferation .

Pharmacokinetics

It is known that the presence of a chlorine atom can increase potency and improve solubility, which could enhance the bioavailability of the compound .

Result of Action

The result of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide’s action will depend on the specific target and pathway affected. For example, if it acts as an anti-inflammatory agent, it may reduce inflammation and alleviate symptoms of inflammatory diseases .

Action Environment

The action of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide can be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as proteins or lipids, could also influence its action .

Eigenschaften

IUPAC Name |

N-(4-methyl-2-oxochromen-7-yl)hexadecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(28)27-22-17-18-23-21(2)19-26(29)30-24(23)20-22/h17-20H,3-16H2,1-2H3,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQZQRAXGGXRRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856776 |

Source

|

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide | |

CAS RN |

1353576-61-0 |

Source

|

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-(Ethylcarbamoyl)-3',6-difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B578538.png)

![5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine](/img/structure/B578556.png)

![1-(tert-Butyl)-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B578560.png)